Methyl 2-amino-3-hydroxybenzoate
Overview
Description
Synthesis Analysis
The synthesis of derivatives related to methyl 2-amino-3-hydroxybenzoate involves complex reactions, including tandem oxidative aminocarbonylation and intramolecular conjugate addition. For example, derivatives such as 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine were synthesized starting from readily available precursors through a palladium-catalyzed process, highlighting the synthetic versatility of compounds related to methyl 2-amino-3-hydroxybenzoate (Gabriele et al., 2006).
Molecular Structure Analysis
The molecular structure of compounds closely related to methyl 2-amino-3-hydroxybenzoate, such as 2-amino-3-methylbenzoic acid, has been determined and refined, revealing detailed insights into the crystalline structure and bond distances. These analyses underscore the planarity and the specific configurations of these molecules, providing a foundation for understanding the molecular structure of methyl 2-amino-3-hydroxybenzoate and its derivatives (Brown & Marsh, 1963).
Chemical Reactions and Properties
Methyl 2-amino-3-hydroxybenzoate undergoes various chemical reactions, demonstrating its reactivity and potential for chemical modifications. For instance, iron sulfide catalyzes a redox/condensation cascade reaction between 2-amino/hydroxy nitrobenzenes and activated methyl groups, offering a straightforward approach to synthesizing heterocyclic compounds like 2-hetaryl-benzimidazoles and -benzoxazoles (Nguyen et al., 2013).
Physical Properties Analysis
The physical properties of methyl 2-amino-3-hydroxybenzoate and its analogs, such as methyl 4-hydroxybenzoate, have been studied using techniques like single crystal X-ray diffraction and Hirshfeld surface analysis. These studies reveal the compound's extensive intermolecular hydrogen bonding and crystal packing, contributing to our understanding of its physical characteristics (Sharfalddin et al., 2020).
Chemical Properties Analysis
The chemical properties of methyl 2-amino-3-hydroxybenzoate can be inferred from related compounds, such as the synthesis of methyl 2-oxopyrimido[2,1-b]benzothiazole-4-carboxylate, which showcases the compound's ability to participate in condensation reactions and form complex heterocyclic structures. This highlights the versatile chemical behavior of methyl 2-amino-3-hydroxybenzoate derivatives (Chan et al., 1977).
Scientific Research Applications
Pharmaceutical and Cosmetic Preservative : Methyl 4-hydroxybenzoate, a related compound, is used as an antimicrobial agent in cosmetics, personal-care products, and as a food preservative. It's studied for its pharmaceutical activity due to its extensive intermolecular hydrogen bonding and molecular determinants (Sharfalddin et al., 2020).
Antibiotic Biosynthesis : Methyl 3-amino-5-hydroxybenzoate, a structurally similar compound, is utilized in the synthesis of chlorinated analogues for studies of antibiotic biosynthesis and synthesis of important classes of antibiotics (Becker, 1984).
Synthesis of Methyl 2-Substituted-4-Benzoxazolecarboxylates : This compound is used in the synthesis of methyl 2-substituted-4-benzoxazolecarboxylates, indicating its utility in organic synthesis and chemical research (Goldstein & Dambek, 1990).
Fluorescent Sensor for Metal Detection : Methyl 3,5-bis((E)-(2-hydroxyphenylimino)methyl)-4-hydroxybenzoate, a related compound, is synthesized for use as a fluorescent sensor, demonstrating selectivity and sensitivity towards specific metal ions, suggesting applications in analytical chemistry and environmental monitoring (Ye et al., 2014).
Nervous Conduction Studies : Methyl hydroxybenzoate and its derivatives are investigated for their effects on nerve fibers, indicating its application in neuroscientific research (Nathan & Sears, 1961).
Esterification Catalyst : Its use as a catalyst in the synthesis of esters, particularly methyl paraben, demonstrates its relevance in organic synthesis and industrial applications (Yu-tin, 2014).
Plant Biochemistry : The biosynthesis of hydroxybenzoic acids in plants is studied, highlighting its role in plant metabolism and potential applications in agricultural and botanical research (El-Basyouni et al., 1964).
Safety And Hazards
“Methyl 2-amino-3-hydroxybenzoate” is classified as harmful to aquatic life and toxic to aquatic life with long-lasting effects . It is advised to avoid release to the environment, collect spillage, and dispose of contents/container to an approved waste disposal plant . It is also recommended to avoid dust formation, avoid contact with skin, eyes, or clothing, and avoid ingestion and inhalation .
properties
IUPAC Name |
methyl 2-amino-3-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-12-8(11)5-3-2-4-6(10)7(5)9/h2-4,10H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDIJXOCHGFQHCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20170178 | |
Record name | Anthranilic acid, 3-hydroxy-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20170178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-3-hydroxybenzoate | |
CAS RN |
17672-21-8 | |
Record name | Benzoic acid, 2-amino-3-hydroxy-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17672-21-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Anthranilic acid, 3-hydroxy-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017672218 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Anthranilic acid, 3-hydroxy-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20170178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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